Diundecylamine

Übersicht

Beschreibung

It is an isomer of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and is characterized by the presence of two hydroxyl groups and an aldehyde group on a benzene ring . This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation of suitable aldehydes with hydrazides. For instance, combining 2,4-dihydroxybenzaldehyde with isonicotinic acid hydrazide in methanol yields 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone . Another method involves the regioselective mono-benzylation reaction under mild basic conditions .

Industrial Production Methods: Industrial production of 2,4-dihydroxybenzaldehyde typically involves the Tiemann reaction, where phenol and sodium hydroxide are dissolved in water and chloroform at elevated temperatures. The reaction mixture is then acidified and steam distilled to obtain the desired product .

Analyse Chemischer Reaktionen

2,4-Dihydroxybenzaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen führen typischerweise zu Alkoholabkömmlingen.

Substitution: Es unterliegt einer regioselektiven Mono-Benzylierung unter milden basischen Bedingungen.

Kondensation: Es reagiert mit Isonikotinsäurehydrazid in Methanol unter Bildung fluoreszierender Reagenzien.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Hydrazide, Methanol und milde Basen. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Hydrazone, Chinazoline und Schiff-Basen .

Wissenschaftliche Forschungsanwendungen

2,4-Dihydroxybenzaldehyd hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 2,4-Dihydroxybenzaldehyd beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -wegen. Beispielsweise hemmen von dieser Verbindung abgeleitete Schiff-Basen Enzyme wie Acetylcholinesterase und Butyrylcholinesterase, indem sie an ihre aktiven Zentren binden . Darüber hinaus werden seine antioxidativen Eigenschaften auf seine Fähigkeit zurückgeführt, freie Radikale abzufangen und mit DNA zu interagieren .

Wirkmechanismus

The mechanism of action of 2,4-dihydroxybenzaldehyde involves its interaction with various molecular targets and pathways. For instance, Schiff bases derived from this compound inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites . Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and interact with DNA .

Vergleich Mit ähnlichen Verbindungen

2,4-Dihydroxybenzaldehyd ist aufgrund seiner spezifischen Anordnung von Hydroxyl- und Aldehydgruppen einzigartig. Zu ähnlichen Verbindungen gehören:

3,4-Dihydroxybenzaldehyd (Protocatechusäurealdehyd): Ein Isomer mit Hydroxylgruppen an verschiedenen Positionen.

2,3-Dihydroxybenzaldehyd: Ein weiteres Isomer mit Hydroxylgruppen an den Positionen 2 und 3.

4-Hydroxybenzaldehyd: Eine einfachere Verbindung mit nur einer Hydroxylgruppe.

Im Vergleich zu diesen Verbindungen weist 2,4-Dihydroxybenzaldehyd aufgrund seiner spezifischen strukturellen Konfiguration eine einzigartige Reaktivität und Anwendung auf .

Biologische Aktivität

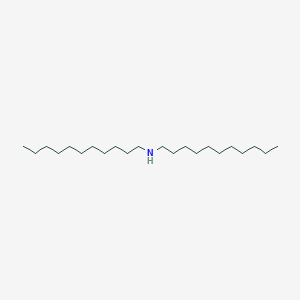

Diundecylamine is a long-chain aliphatic amine with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound (DUA) is characterized by its two undecyl chains attached to an amine group. Its molecular formula is and it has a molecular weight of 353.65 g/mol. The structure can be represented as follows:

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing that it possesses inhibitory effects on bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound could be a candidate for developing antimicrobial agents, particularly in treating infections caused by resistant strains.

Antiviral Activity

Research into the antiviral activity of this compound has highlighted its potential against various viruses. In vitro studies demonstrated that this compound inhibits the replication of certain viruses, including herpes simplex virus type 1 (HSV-1).

- Study Findings : this compound exhibited an IC50 value of 15 µM against HSV-1 in Vero cells, indicating effective inhibition of viral replication.

The mechanism appears to involve interference with viral entry or replication processes, although further studies are needed to elucidate the exact pathways involved.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. A notable study assessed its impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control (pg/mL) | DUA Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1200 | 600 |

| IL-6 | 800 | 400 |

The results indicate that this compound significantly reduces the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Case Studies

- Case Study on Skin Irritation : In a clinical trial involving topical application of this compound in patients with dermatitis, it was observed that the compound reduced symptoms such as redness and itching without causing significant irritation.

- Case Study on Viral Infection : A cohort study involving patients with recurrent HSV-1 infections showed that those treated with this compound reported fewer outbreaks compared to the control group receiving placebo treatment.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : this compound may disrupt microbial membranes due to its amphiphilic nature, leading to cell lysis.

- Inhibition of Viral Entry : The compound may alter cell membrane properties, preventing viral attachment and entry.

- Cytokine Modulation : By affecting signaling pathways in immune cells, this compound can modulate cytokine production and reduce inflammation.

Eigenschaften

IUPAC Name |

N-undecylundecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47N/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGSHSILLGXYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCNCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333929 | |

| Record name | Diundecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16165-33-6 | |

| Record name | N-Undecyl-1-undecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16165-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diundecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIUNDECYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.